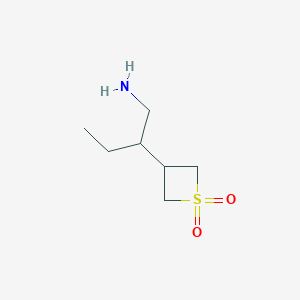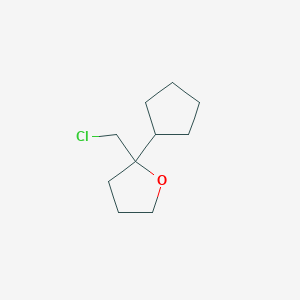
2-(Chloromethyl)-2-cyclopentyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-cyclopentyloxolane is an organic compound characterized by a cyclopentane ring fused with an oxolane ring and a chloromethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclopentyloxolane typically involves the reaction of cyclopentanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid are used to promote the cyclization process.
Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-cyclopentyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Oxirane derivatives are formed.
Reduction: Cyclopentylmethanol derivatives are obtained.
Scientific Research Applications
2-(Chloromethyl)-2-cyclopentyloxolane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-cyclopentyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting or modifying their functions. The molecular pathways involved include:
Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles, leading to the formation of new chemical bonds.
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying their active sites.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxolane ring.
2-(Chloromethyl)-2-methyl-oxirane: Contains an oxirane ring instead of an oxolane ring.
2-(Chloromethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(Chloromethyl)-2-cyclopentyloxolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-(chloromethyl)-2-cyclopentyloxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI Key |
FSLIWDGRYDVNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCO2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


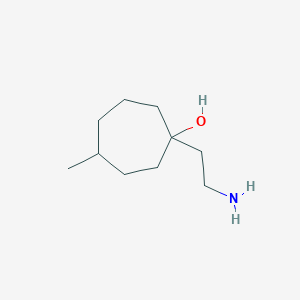

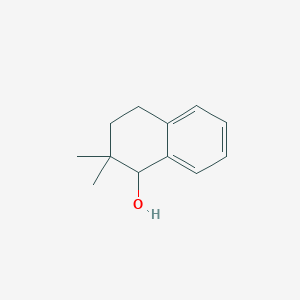


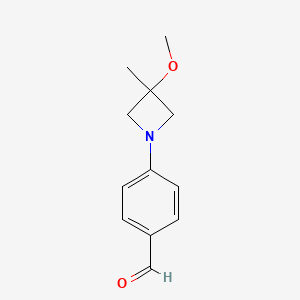
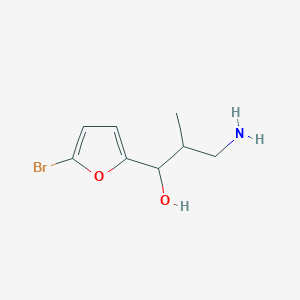
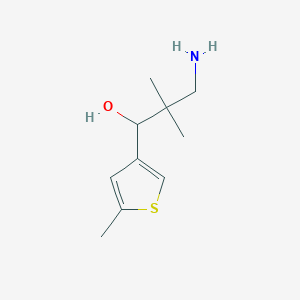
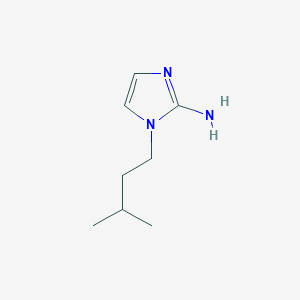
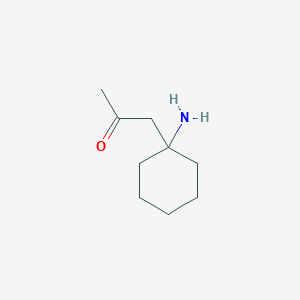
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
